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Abstract

This technical guide provides a comprehensive structural analysis of the chiral amino alcohol
(R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol. Due to the limited availability of direct
experimental data for this specific enantiomer, this document leverages detailed structural
information from its close analogs to build a robust analytical profile. The core of this guide is a
thorough examination of crystallographic data from a related compound, which, combined with
spectroscopic information from similar molecules, offers significant insights into the probable
structural characteristics of the title compound. This paper also outlines detailed experimental
protocols for key analytical techniques, including X-ray crystallography and NMR spectroscopy,
relevant to this class of compounds. The information is intended to support research, drug
discovery, and development activities where this and related chiral scaffolds are of interest.

Introduction

(R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol belongs to a class of chiral amino alcohols
that are pivotal in asymmetric synthesis, serving as highly effective catalysts and chiral
auxiliaries. The stereochemistry and conformational rigidity of the pyrrolidine ring, coupled with
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the bulky diphenylmethanol moiety, are critical to its function in inducing enantioselectivity. A
precise understanding of its three-dimensional structure is therefore essential for rational
catalyst design and for elucidating mechanisms of action in biological systems. This guide
synthesizes the available structural data to provide a detailed analytical overview.

Crystallographic Analysis

Direct single-crystal X-ray diffraction data for (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol
is not publicly available at the time of this publication. However, a detailed crystallographic
study has been conducted on a closely related analog, [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-
ylldiphenylmethanol, which provides a strong basis for inferring the structural features of the
titte compound.

The analysis of this analog reveals a syn relationship between the phenyl group at the 5-
position and the diphenylmethanol substituent at the 2-position of the pyrrolidine ring[1]. The
pyrrolidine ring itself adopts an envelope conformation, a common feature for this heterocyclic
system. A key stabilizing feature is an intramolecular hydrogen bond between the hydroxyl
group and the nitrogen atom of the pyrrolidine ring[1].

Crystal Data and Structure Refinement for [(2S,5R)-1-
Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol

The following tables summarize the crystallographic data for this analog, collected at 100 K
using Mo Ka radiation[1].
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Parameter Value
Chemical Formula C24H25NO
Formula Weight 343.45
Crystal System Orthorhombic
Space Group P212121

a (A) 9.9672 (2)

b (A) 13.3376 (2)
c (A 14.4369 (2)
V (A3) 1919.22 (5)
Z 4

Density (calculated) 1.188 Mg/m3
Absorption Coefficient 0.07 mm—1
F(000) 736

Table 1: Crystal Data for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-ylJdiphenylmethanol[1].
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Parameter Value
Radiation Source Mo Ka
Theta range for data collection 2.21027.5°
Reflections collected 24972

Independent reflections

2262 [R(int) = 0.039]

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2262 /0/ 255

Goodness-of-fit on F2

1.05

Final R indices [I>20(])]

R1 =0.038, wR2 = 0.092

R indices (all data)

R1 =0.045, wR2 = 0.095

Largest diff. peak and hole

0.17 and -0.19 e.A-3

Table 2: Data Collection and Structure Refinement Details for [(2S,5R)-1-Methyl-5-

phenylpyrrolidin-2-ylJdiphenylmethanol[1].

Spectroscopic Data (Inferred)

While a complete set of spectroscopic data for the title compound is not available, data from its

N-demethylated analog, (R)-(+)-a,a-diphenyl-2-pyrrolidinemethanol, can be used to predict its

key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the

pyrrolidine ring protons, the N-methyl group, the aromatic protons of the two phenyl rings,

and the hydroxyl proton. The N-methyl group would likely appear as a singlet in the 2.0-2.5

ppm range. The protons of the pyrrolidine ring would exhibit complex splitting patterns due to

their diastereotopic nature. The aromatic region would show a series of multiplets between

7.0 and 7.6 ppm. The hydroxyl proton signal may be broad and its chemical shift would be

dependent on the solvent and concentration.
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e 13C NMR: The carbon NMR spectrum should display signals for the N-methyl carbon, the
carbons of the pyrrolidine ring, and the distinct carbons of the two phenyl rings. The
guaternary carbon attached to the hydroxyl group and the two phenyl rings would appear in
the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3100-3500 cm~1
corresponding to the O-H stretching vibration, likely broadened due to hydrogen bonding. C-H
stretching vibrations for the aromatic and aliphatic portions of the molecule would appear
around 3000-3100 cm~* and 2800-3000 cm~1, respectively. Characteristic C=C stretching
absorptions for the aromatic rings are expected in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum would likely show a molecular ion peak
corresponding to the molecular weight of the compound (C1sH2:NO, M.W. = 267.37 g/mol ).
Common fragmentation patterns would involve the loss of a hydroxyl group, a phenyl group, or
cleavage of the pyrrolidine ring.

Experimental Protocols

The following are generalized protocols for the structural characterization of chiral amino
alcohols like (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol, based on standard laboratory
practices.

Single-Crystal X-ray Diffraction

o Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow
evaporation of a solution of the compound in an appropriate solvent system (e.g.,
hexane/ethyl acetate, ethanol). Vapor diffusion techniques can also be employed.

o Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected
using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka or Cu Ka)
and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (e.g.,
100 K) to minimize thermal vibrations. A series of diffraction images are collected as the
crystal is rotated.
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 Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The structure is then solved using direct methods
or Patterson methods and refined using full-matrix least-squares on F2. Hydrogen atoms are
typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is added.

o Data Acquisition: *H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on
a high-field NMR spectrometer.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Visualizations

The following diagrams illustrate the general workflows for the structural analysis of (R)-(-)-
diphenyl(1-methylpyrrolidin-2-yl)methanol.
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Caption: Workflow for Single-Crystal X-ray Crystallography.
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Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

While a complete, experimentally determined structure of (R)-(-)-diphenyl(1-methylpyrrolidin-2-
yl)methanol is not currently available in the public domain, a comprehensive structural profile
can be inferred from the detailed analysis of its close analogs. The crystallographic data
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suggests a conformationally restrained structure featuring an envelope pyrrolidine ring and an
intramolecular hydrogen bond. This structural rigidity is a key determinant of its utility in
asymmetric synthesis. The provided experimental protocols offer a clear roadmap for
researchers seeking to perform a detailed structural characterization of this important chiral
molecule. Further investigation to obtain the precise crystal structure and complete
spectroscopic data of the title compound is highly encouraged to fully unlock its potential in
catalysis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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